molecular formula C8H8BrN3O B2531176 5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole CAS No. 1182432-02-5

5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole

Cat. No.: B2531176
CAS No.: 1182432-02-5
M. Wt: 242.076
InChI Key: VVKONJIWHTXEPS-UHFFFAOYSA-N
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Description

5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole is a heterocyclic compound that features both pyrazole and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole typically involves the reaction of 4-bromopyrazole with a suitable oxazole derivative. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by nucleophilic substitution with a halogenated oxazole . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyrazole derivatives, while oxidation and reduction can lead to different functionalized oxazole compounds .

Scientific Research Applications

5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the pyrazole ring can form halogen bonds with target proteins, influencing their activity. Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyrazole: Shares the pyrazole ring but lacks the oxazole moiety.

    3-Methyl-1,2-oxazole: Contains the oxazole ring but does not have the pyrazole component.

    5-Aminopyrazoles: Similar in structure but with an amino group instead of a bromine atom.

Uniqueness

5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole is unique due to the combination of pyrazole and oxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and a broad range of applications in different scientific fields .

Properties

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-6-2-8(13-11-6)5-12-4-7(9)3-10-12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKONJIWHTXEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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